In-Depth Technical Guide: 1-Benzyl-4-(4-bromophenyl)pyrazole
In-Depth Technical Guide: 1-Benzyl-4-(4-bromophenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the pyrazole derivative, 1-Benzyl-4-(4-bromophenyl)pyrazole. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles available information and contextualizes it within the broader landscape of pyrazole chemistry and pharmacology. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug discovery.
Chemical Properties
Table 1: Summary of Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃BrN₂ | BLDpharm[1] |
| Molecular Weight | 313.19 g/mol | BLDpharm[1] |
| CAS Number | 1191063-24-7 | BLDpharm[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the specific synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole is not currently available in the surveyed literature. However, the general synthesis of pyrazole derivatives is well-established and typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.
A plausible synthetic approach for 1-Benzyl-4-(4-bromophenyl)pyrazole would involve the reaction of a suitably substituted β-dicarbonyl precursor with benzylhydrazine. The logical workflow for such a synthesis is outlined below.
General Experimental Workflow for Pyrazole Synthesis
The synthesis of pyrazole derivatives often follows a well-defined pathway involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. This process can be visualized as a multi-step sequence.
Caption: General workflow for pyrazole synthesis.
Biological Activity and Signaling Pathways
Specific biological activities and the modulation of signaling pathways by 1-Benzyl-4-(4-bromophenyl)pyrazole have not been reported. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][3] Derivatives of pyrazole have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6]
The biological effects of pyrazole derivatives are often attributed to their ability to interact with various enzymes and receptors. For instance, some pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] In the context of cancer, pyrazole derivatives have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[5]
Potential Signaling Pathways Targeted by Pyrazole Derivatives
Given the known activities of other pyrazole compounds, it is plausible that 1-Benzyl-4-(4-bromophenyl)pyrazole could interact with key cellular signaling pathways implicated in disease. The diagram below illustrates a generalized overview of signaling pathways that are often targeted by small molecule inhibitors, including those with a pyrazole core.
Caption: Potential signaling pathways targeted by pyrazoles.
Future Directions
The lack of specific data for 1-Benzyl-4-(4-bromophenyl)pyrazole highlights an opportunity for further research. Future studies should focus on:
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De novo synthesis and characterization: A detailed, reproducible synthetic protocol is required, along with comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis).
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Determination of physicochemical properties: Experimental determination of melting point, boiling point, and solubility in various solvents is essential for its practical application.
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Biological screening: A broad biological screening against various cell lines (e.g., cancer cell lines) and enzymatic assays (e.g., kinase inhibition assays) would help to identify its potential therapeutic applications.
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Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues would provide valuable insights into the structural requirements for any observed biological activity.
Conclusion
1-Benzyl-4-(4-bromophenyl)pyrazole represents an under-explored area within the vast field of pyrazole chemistry. While its fundamental chemical identity is established, a significant gap exists in the understanding of its physical, chemical, and biological properties. This technical guide serves as a starting point for researchers, providing the known information and outlining a clear path for future investigation into the potential of this compound as a lead for novel therapeutic agents. The rich pharmacology of the pyrazole scaffold suggests that 1-Benzyl-4-(4-bromophenyl)pyrazole is a worthy candidate for further scientific inquiry.
References
- 1. 1191063-24-7|1-Benzyl-4-(4-bromophenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
